molecular formula C10H14BrN3O B2505886 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine CAS No. 1274134-13-2

5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine

Cat. No.: B2505886
CAS No.: 1274134-13-2
M. Wt: 272.146
InChI Key: ATFZXAULWFSULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine: is a chemical compound with the molecular formula C10H14BrN3O and a molecular weight of 272.14 g/mol . It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a 1-methylpiperidin-4-yloxy group at the 2nd position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine typically involves a nucleophilic substitution reaction. One common method is the reaction of 5-bromo-2-chloropyrimidine with 1-methylpiperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate (K3PO4), solvents like tetrahydrofuran (THF).

Major Products:

  • Substituted pyrimidines with various functional groups replacing the bromine atom.
  • Coupled products with aryl or vinyl groups attached to the pyrimidine ring.

Scientific Research Applications

Chemistry: 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drugs targeting various biological pathways. It is used in the design of inhibitors for specific enzymes and receptors .

Industry: The compound finds applications in the chemical industry for the production of specialty chemicals and materials. Its unique structure makes it a useful precursor in the synthesis of advanced materials with specific properties .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine is unique due to the combination of the bromine atom and the 1-methylpiperidin-4-yloxy group attached to the pyrimidine ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-(1-methylpiperidin-4-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-14-4-2-9(3-5-14)15-10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFZXAULWFSULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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